n-Cyclohexylbenzothiazylsulfenamide

Description

Historical Trajectory and Significance in Rubber Chemistry

The importance of N-Cyclohexylbenzothiazylsulfenamide can be best understood by examining the historical evolution of rubber vulcanization.

The journey of rubber technology began with the discovery of vulcanization by Charles Goodyear in 1839. elastostar.combritannica.comconnecticuthistory.org Prior to this, natural rubber had limited applications due to its undesirable properties: it would become sticky in the heat and brittle in the cold. elastostar.cominvent.orgbritannica.com Goodyear's accidental discovery that heating rubber with sulfur transformed it into a stable, elastic, and durable material revolutionized the industry. elastostar.comconnecticuthistory.org This process, later named "vulcanization" after the Roman god of fire, Vulcan, involves the formation of cross-links between the long polymer chains of rubber, a process facilitated by sulfur. britannica.commartins-rubber.co.ukwikipedia.org

However, the original vulcanization process was slow and required high temperatures. lusida.comassochem.in For instance, vulcanizing rubber with sulfur alone could take around 6 hours at 140°C. lusida.comassochem.in This inefficiency spurred further research into substances that could expedite the reaction.

The quest for faster and more efficient vulcanization led to the discovery of vulcanization accelerators in the early 20th century. chembroad.combritannica.com These chemical compounds not only increase the rate of vulcanization but also allow the process to occur at lower temperatures and with less sulfur. lusida.comassochem.inkglmeridian.com This results in improved physical properties and better aging resistance of the vulcanized rubber. lusida.comassochem.in

Early accelerators included inorganic compounds like metal oxides, but the discovery of organic accelerators, such as aniline, marked a significant advancement. britannica.com Over the years, various classes of organic accelerators were developed, including thiocarbanilide (B123260) and later, the more effective mercaptobenzothiazole (MBT). britannica.com

A pivotal development in this field was the introduction of "delayed-action" accelerators. allenpress.comgoogle.comscribd.com These compounds remain largely inactive during the initial mixing and processing stages of rubber compounding, preventing premature vulcanization, a phenomenon known as "scorching". jet-mills.comwikipedia.org They become active only when the temperature is raised for the actual vulcanization process. google.com

Sulfenamides, including this compound (CBS), emerged as a highly effective class of delayed-action accelerators. chembroad.comjet-mills.comwelltchemicals.com They provide a good balance of processing safety (scorch delay) and a fast cure rate. jet-mills.comwelltchemicals.com CBS, in particular, became widely used due to its ability to provide a significant delay in the onset of vulcanization, allowing for safer and more controlled processing of rubber compounds, especially those containing reinforcing agents like carbon black. chembroad.comjet-mills.comgoogle.com The development of sulfenamide (B3320178) accelerators was a crucial step in modernizing the rubber industry, enabling the production of high-quality, durable rubber products with greater efficiency. chembroad.comwelltchemicals.com

Structural Classification and Nomenclature

The precise identification and classification of a chemical compound are fundamental to scientific communication and research.

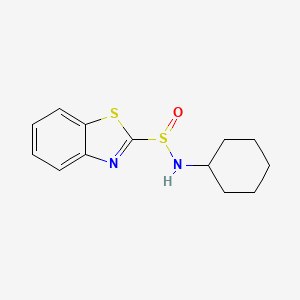

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is N-cyclohexyl-1,3-benzothiazole-2-sulfinamide . uni.luvedantu.comvaia.com

In industrial and commercial contexts, it is more commonly known by several synonyms and trade names. These include:

N-Cyclohexyl-2-benzothiazolesulfenamide chembroad.com

CBS chembroad.com

Delac S skinsafeproducts.com

Durax skinsafeproducts.com

Santocure skinsafeproducts.com

Vulkacit CZ skinsafeproducts.com

A comprehensive list of synonyms is provided in the table below.

This compound belongs to the broader chemical class of organosulfur compounds . wikipedia.org More specifically, it is classified as a sulfenamide . wikipedia.org Sulfenamides are characterized by a sulfur-nitrogen (S-N) single bond. wikipedia.org

Within the context of rubber chemistry, it is categorized as a vulcanization accelerator , and more precisely, as a primary accelerator and a delayed-action accelerator . lusida.comassochem.inacs.org Primary accelerators are those that form the basis of the acceleration system, while the "delayed-action" descriptor refers to its ability to resist initiating the vulcanization process until a specific activation temperature is reached. lusida.comgoogle.com It is also considered a derivative of benzothiazole (B30560) . britannica.com

Structure

3D Structure

Properties

CAS No. |

23528-81-6 |

|---|---|

Molecular Formula |

C13H16N2OS2 |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

N-cyclohexyl-1,3-benzothiazole-2-sulfinamide |

InChI |

InChI=1S/C13H16N2OS2/c16-18(15-10-6-2-1-3-7-10)13-14-11-8-4-5-9-12(11)17-13/h4-5,8-10,15H,1-3,6-7H2 |

InChI Key |

WGARMULIELDQEH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NS(=O)C2=NC3=CC=CC=C3S2 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclohexylbenzothiazylsulfenamide and Its Analogs

Established Synthetic Routes to N-Cyclohexylbenzothiazylsulfenamide

The industrial synthesis of this compound (CBS) is predominantly achieved through the oxidative condensation of 2-mercaptobenzothiazole (B37678) (MBT) with cyclohexylamine (B46788). atamanchemicals.comatamanchemicals.com This core reaction has been adapted into several established process routes, each with distinct oxidizing systems.

Historically, four main oxidative condensation routes have been utilized:

Hydrogen Peroxide Oxidation: This method involves the use of hydrogen peroxide, often in the presence of sulfuric acid, to facilitate the condensation of MBT and cyclohexylamine. google.com

Sodium Hypochlorite (B82951) Process: An alternative route uses sodium hypochlorite as the oxidizing agent. google.com

Catalytic Oxidation: This approach employs a catalyst to facilitate the oxidation, often using air or pure oxygen as the oxidant. google.com

Anaerobic Process: This method proceeds without the need for an external oxidizing agent. google.com

A significant advancement in the synthesis of CBS is the development of a continuous process using microfluidics. figshare.comresearchgate.net This technique involves the catalytic oxidation of 2-mercaptobenzothiazole (MBT) and cyclohexylamine with pure oxygen in capillary microreactors. The use of a gas-liquid segmented flow enhances mass transfer, dramatically reducing the residence time to as short as 200 seconds and achieving a high yield of 87%. figshare.com Another modern approach utilizes a plasma oxidation process, where compressed air or oxygen is passed through an ozone plasma generator to create active oxygen for the oxidation reaction, reporting yields of over 99%. google.com Furthermore, an electrolytic method in an aqueous phase has been developed, which avoids the use of traditional oxidizing agents and organic solvents, offering a cleaner production route with product yields exceeding 96%. google.com

Synthetic Strategies for Benzothiazole-Sulfenamide Derivatives

The synthesis of derivatives of benzothiazole-sulfenamide allows for the fine-tuning of chemical properties for various applications. These strategies often involve multi-step syntheses starting from foundational benzothiazole (B30560) structures.

Approaches to N-Substituted Benzothiazole-Sulfenamide Analogues

The synthesis of N-substituted benzothiazole-sulfenamide analogues often begins with the modification of the 2-aminobenzothiazole (B30445) core. For instance, a series of N-substituted benzothiazole-6-sulfonamide derivatives have been synthesized for their biological activity. researchgate.net A general route involves treating a substituted aniline, such as fluorochloroaniline, with potassium thiocyanate (B1210189) (KSCN) in the presence of bromine and acetic acid to form the 2-amino-benzothiazole ring. This intermediate can then undergo further reactions to build the final sulfonamide structure. researchgate.net

Another key strategy is the direct formation of the sulfenamide (B3320178) bond. Copper-catalyzed methods have proven effective for the synthesis of N-acyl sulfenamides through the S-amidation of thiols with dioxazolones. noaa.govresearchgate.net This approach is noted for its efficiency and broad applicability. The resulting N-acyl sulfenamides can then serve as reagents for creating more complex molecules. noaa.govresearchgate.net Iron catalysis has also been employed for the sulfur alkylation of sulfenamides with diazo compounds to produce functionalized sulfilimines. rsc.org

Synthesis of Thiazole-Based Derivatives and Related Heterocyclic Compounds

The synthesis of the broader class of thiazole-based compounds, which includes the benzothiazole framework, relies on several classical and modern synthetic reactions. Well-established methods include:

Hantzsch Synthesis: This involves the cyclization of α-halocarbonyl compounds with reactants containing an N-C-S fragment. jchemrev.com

Gabriel Synthesis: This method uses the cyclization of acylaminocarbonyl compounds with phosphorus pentasulfide. jchemrev.com

Cook-Heilbron Synthesis: This approach produces 5-aminothiazole derivatives from the reaction of α-aminonitrile with dithioacids or related compounds. jchemrev.com

More recent synthetic strategies often focus on efficiency and the development of novel structures. For example, new thiazole (B1198619) derivatives have been synthesized through the S-alkylation of thiazole chalcones with bromoacetyl compounds in the presence of sodium carbonate and sodium iodide. frontiersin.org One-pot multicomponent reactions and microwave-assisted synthesis are also increasingly used to streamline the production of thiazole derivatives. jchemrev.comrsc.org For instance, 2-aminothiazoles have been synthesized via microwave-assisted reaction of bromoacetophenone and thiourea (B124793) derivatives. jchemrev.com

Green Chemistry Principles in Sulfenamide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In sulfenamide synthesis, this has led to the development of more sustainable methodologies. ua.es Key approaches include:

Use of Benign Solvents: Water has been successfully used as a solvent for sulfonamide synthesis, often under dynamic pH control, which simplifies product isolation to simple filtration after acidification and avoids organic bases. rsc.orgsci-hub.se Deep eutectic solvents (DES) have also been employed as green reaction media for the copper-catalyzed synthesis of sulfonamides from nitro compounds and triarylbismuthines, avoiding volatile organic compounds (VOCs). ua.esthieme-connect.com

Catalyst-Free and Metal-Free Reactions: An efficient electrochemical synthesis of S-heteroaryl sulfenamides has been developed that proceeds via dehydrogenative S-H/N-H cross-coupling under oxidant- and catalyst-free conditions. nih.gov Metal-free approaches for C(CO)-C(α) bond cleavage of pyridinium (B92312) salts of phenacyl bromides have also been reported for the synthesis of amides. d-nb.info

Solvent-Free Conditions: Neat reaction conditions, where no solvent is used, represent an ideal green chemistry approach. The solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature has been successfully demonstrated. sci-hub.se

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. The synthesis of sulfonamides from nitro compounds, Na2S2O5, and triaryl bismuth demonstrates high atom economy. thieme-connect.com

Catalytic Systems and Reaction Conditions Optimization

The efficiency and selectivity of sulfenamide synthesis are heavily dependent on the catalytic system and reaction conditions.

Catalytic Systems:

Copper Catalysis: Copper is a widely used catalyst in sulfenamide synthesis. Copper(I) iodide (CuI) in combination with ligands like 2,2'-bipyridine (B1663995) (bpy) has been used for the oxidative coupling of thiols and amines. nih.gov Copper-catalyzed systems are also effective for coupling diaryl disulfides with alkyl amines and for the S-amidation of thiols. noaa.govresearchgate.netorganic-chemistry.org

Rhodium Catalysis: Chiral rhodium catalysts have been utilized for the asymmetric S-alkylation of sulfenamides with diazo compounds, yielding products with high enantiomeric ratios. nih.gov

Iron Catalysis: Iron catalysts offer an efficient and operationally simple method for the sulfur alkylation of sulfenamides using diazo compounds at room temperature. rsc.org

Reaction Conditions Optimization: The optimization of reaction parameters is crucial for maximizing yield and purity. Studies systematically investigate variables such as solvent, base, temperature, molar ratio of substrates, and reaction time. For example, in the synthesis of N-phenacyldibromobenzimidazoles, various base-solvent systems (e.g., K2CO3 in MeCN, NaH in DMF) were tested, with the NaHCO3–MeCN system at reflux proving optimal. nih.gov In the continuous synthesis of CBS, parameters like flow rates, catalyst concentration, temperature, and pressure were systematically optimized to achieve high yields. figshare.com The development of a kinetic model for this reaction, which was found to be 0 order with respect to MBT and 0.56 order with respect to pure oxygen, allows for precise control and scale-up of the process. figshare.com

The following table summarizes optimized reaction conditions from a study on the N-alkylation of 5,6-dibromobenzimidazole.

Table 1: Optimization of Reaction Conditions for N-Alkylation A model reaction between 5,6-dibromobenzimidazole and 2,4-dichlorophenacyl chloride.

| Entry | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) b |

| 1 | K2CO3 | MeCN | Reflux | 24 | 100 |

| 2 | NaH | DMF | RT | 24 | 93 |

| 3 | KOH | MeCN | Reflux | 24 | 98 |

| 4 | t-BuOK | MeCN | Reflux | 24 | 99 |

| 5 | NaHCO3 | MeCN | Reflux | 24 | 100 |

| 6 | Et3N | MeCN | Reflux | 24 | 65 |

| 7 | Cs2CO3 | MeCN | Reflux | 24 | 100 |

| 8 | DBU | MeCN | Reflux | 24 | 95 |

| Data sourced from a study on the synthesis of N-phenacyldibromobenzimidazoles. nih.gov | |||||

| b Determined by HPLC analysis. |

Reaction Mechanisms in Polymer Science Applications

Mechanistic Investigations of Accelerated Sulfur Vulcanization

The vulcanization of rubber using sulfur alone is an exceptionally slow and inefficient process, requiring high temperatures and long durations. lusida.com The introduction of accelerators like n-Cyclohexylbenzothiazylsulfenamide (CBS) dramatically increases the rate and efficiency of the vulcanization process, leading to the formation of a robust, crosslinked polymer network. lusida.comcsic.es

Initiation and Active Sulfurating Species Formation

The mechanism of accelerated sulfur vulcanization commences with a series of initiation reactions involving the accelerator, activators (like zinc oxide and stearic acid), and sulfur. lusida.comallenpress.com The initial step in CBS-accelerated vulcanization is the thermal decomposition of the sulfenamide (B3320178) accelerator. lusida.comsemanticscholar.org This decomposition is an autocatalytic reaction, yielding 2-mercaptobenzothiazole (B37678) (MBT) and cyclohexylamine (B46788). lusida.comslideshare.net

The MBT generated is a key intermediate. semanticscholar.org It reacts with the parent CBS to form 2,2'-dithiobis(benzothiazole) (B116540) (MBTS). semanticscholar.org Subsequently, MBT, in the presence of zinc oxide and stearic acid, forms a zinc-accelerator complex. semanticscholar.orgmdpi.com This complex, often involving zinc stearate (B1226849) formed in situ, is crucial for the subsequent steps. mdpi.com

The accelerator complex then reacts with elemental sulfur (typically in its S8 ring form) to generate the true sulfurating agent. lusida.comsemanticscholar.org This active sulfurating species is a complex polysulfide of the accelerator, often depicted as a zinc-containing polysulfidic complex (e.g., (MBT-S)₂Zn). semanticscholar.orgmdpi.com This species is responsible for donating sulfur to the rubber chains. researchgate.net The formation of this active agent marks the end of the induction or "scorch" period, after which crosslinking begins. lusida.com The delayed action of CBS is attributed to the time required for these initial reactions to consume the sulfenamide and generate the active sulfurating complex. semanticscholar.orgmdpi.com

Crosslink Formation Pathways in Elastomers

Once the active sulfurating species is formed, it attacks the elastomer chains. mdpi.com In diene rubbers like natural rubber (NR) and styrene-butadiene rubber (SBR), the reaction occurs at the allylic hydrogen positions, which are adjacent to the carbon-carbon double bonds of the polymer backbone. allenpress.comwikipedia.org This reaction leads to the formation of a rubber-bound intermediate, also known as a pendant group or crosslink precursor. lusida.commdpi.com This precursor consists of a polysulfidic chain terminated by the accelerator fragment, attached to the polymer backbone (Rubber-Sx-MBT). mdpi.com

The final crosslinks are then formed through two primary pathways:

The pendant group can react with a double bond on an adjacent polymer chain.

Two pendant groups can react with each other.

These reactions result in the formation of mono-, di-, and polysulfidic crosslinks (Rubber-Sx-Rubber) between the elastomer chains, creating the three-dimensional network that gives vulcanized rubber its characteristic properties. allenpress.comwikipedia.orgresearchgate.net The length of these sulfur crosslinks (the value of 'x') significantly influences the final physical properties of the vulcanizate. wikipedia.org

The ratio of sulfur to accelerator is a critical factor in determining the type of crosslinks formed. csic.es

Conventional Vulcanization (CV) Systems: Characterized by high sulfur and low accelerator levels, these systems predominantly form polysulfidic crosslinks. csic.es

Efficient Vulcanization (EV) Systems: Employing low sulfur and high accelerator levels, these systems favor the formation of shorter, more thermally stable monosulfidic and disulfidic crosslinks. csic.es

Role of Accelerators in Reaction Kinetics and Thermodynamics

From a thermodynamic perspective, accelerators make the formation of the crosslinked network more favorable by providing an alternative, lower-energy reaction pathway. They improve the efficiency of sulfur utilization, meaning more of the added sulfur forms effective crosslinks rather than being wasted in inefficient side reactions, such as intramolecular cyclization or the formation of long, inefficient polysulfidic chains. csic.es

Influence of Co-additives and Fillers on Vulcanization Mechanisms

The vulcanization chemistry of CBS is further modulated by the presence of other compounding ingredients, notably inorganic activators like zinc oxide and reinforcing fillers such as carbon black.

Carbon Black Surface Interactions and Catalytic Effects

Carbon black is the most common reinforcing filler used in rubber compounds, and it significantly interacts with the vulcanization process. francis-press.comnih.gov Its influence is multifaceted, involving both physical and chemical interactions. Research has shown that carbon black can have a dual role in the kinetics of vulcanization. rsc.orgsci-hub.se

Catalytic Effect: The surface of carbon black particles can exhibit catalytic activity, accelerating the initial reactions of vulcanization. rsc.orgresearchgate.net This is often observed as a reduction in the scorch time or the onset of the curing reaction. rsc.orgnih.gov The functional groups present on the carbon black surface are thought to catalyze the decomposition of the sulfenamide accelerator, promoting the formation of the active sulfurating species. tdx.cat This can lead to a higher crosslink density near the filler surface. nih.gov

Networking Effect: At higher concentrations, the formation of a carbon black network within the rubber matrix can physically hinder the mobility of polymer chains and reactive species. rsc.orgsci-hub.se This "networking effect" can retard the crosslinking of macroradicals, potentially slowing down the later stages of vulcanization. rsc.org The balance between the catalytic and networking effects depends on the type and loading of the carbon black. sci-hub.se

The interaction is also influenced by the surface chemistry and structure of the carbon black. tdx.cat Different grades of carbon black, with varying surface areas and surface activity, can have different impacts on the cure characteristics of the rubber compound. sci-hub.se

Interactive Data Table: Effect of Vulcanization System on Crosslink Type

| Vulcanization System | Sulfur/Accelerator Ratio | Predominant Crosslink Type |

| Conventional (CV) | High / Low | Polysulfidic (-Sx-, x > 2) |

| Semi-Efficient (Semi-EV) | Medium / Medium | Di- and Polysulfidic |

| Efficient (EV) | Low / High | Mono- and Disulfidic (-S-,-S-S-) |

Interactive Data Table: Influence of Additives on Vulcanization

| Additive | Primary Role | Effect on CBS Vulcanization |

| Zinc Oxide | Activator | Essential for forming the active sulfurating complex; increases crosslink efficiency. |

| Stearic Acid | Co-activator | Solubilizes zinc oxide to form zinc stearate, facilitating its role. |

| Carbon Black | Reinforcing Filler | Catalyzes initial reactions (shortens scorch time); can retard later stages at high loading. |

Network Structure Formation and Evolution

Chemical Crosslink Density Analysis

Chemical crosslink density, a measure of the number of crosslinks per unit volume, is a fundamental parameter that governs the mechanical properties of a vulcanized rubber, such as modulus, tensile strength, and hardness. mdpi.comsemanticscholar.org In vulcanization systems accelerated by this compound, the crosslink density is significantly influenced by the concentration of the accelerator and its ratio to elemental sulfur. csic.es

Generally, increasing the concentration of CBS while keeping the sulfur level constant leads to an increase in the vulcanization rate and a higher crosslink concentration. csic.es The accelerator enhances the efficiency of sulfur utilization in forming crosslinks rather than participating in non-crosslinking side reactions. csic.es The relationship between accelerator concentration and crosslink density is not always linear and can be influenced by other factors in the formulation, such as the presence of reinforcing fillers like carbon black, which can also affect the relative crosslink density. mdpi.com

| System | Accelerator (phr) | Sulfur (phr) | Total Crosslink Density (mol/cm³) x 10⁻⁵ | Tensile Strength (MPa) |

|---|---|---|---|---|

| Conventional | 0.5 | 2.5 | 8.5 | 25.0 |

| Semi-Efficient | 1.5 | 1.5 | 9.8 | 28.5 |

| Efficient | 4.0 | 0.5 | 11.0 | 31.0 |

Distribution of Crosslink Types (Mono-, Di-, Polysulfidic)

The network formed during CBS-accelerated sulfur vulcanization is composed of a mixture of monosulfidic (C-S-C), disulfidic (C-S₂-C), and polysulfidic (C-Sₓ-C, where x > 2) crosslinks. csic.eskglmeridian.com The distribution of these crosslink types is critically determined by the vulcanization system, particularly the sulfur-to-accelerator (S/A) ratio, and the cure time. csic.esresearchgate.net

Conventional Vulcanization (CV) Systems , characterized by a high S/A ratio (e.g., 2.0-3.5 phr sulfur to 0.5-1.0 phr CBS), predominantly form polysulfidic crosslinks. csic.esnih.gov These long, flexible crosslinks impart excellent dynamic properties and high tensile strength but have lower thermal stability and are more susceptible to reversion (loss of crosslinks) during over-curing. nih.goviupac.org

Efficient Vulcanization (EV) Systems , which use a low S/A ratio (e.g., 0.25-0.7 phr sulfur to 2.5-5.0 phr CBS), result in a network dominated by shorter, more thermally stable monosulfidic and disulfidic crosslinks. csic.esnih.gov This network structure provides superior resistance to thermal aging and reversion but may exhibit lower fatigue life and tensile strength compared to CV systems. nih.goviupac.org

Semi-Efficient Vulcanization (Semi-EV) Systems offer a compromise between the CV and EV systems, balancing heat resistance and dynamic properties. nih.govlusida.com

During the vulcanization process, polysulfidic crosslinks are typically formed first. kglmeridian.com As curing proceeds, these initial crosslinks can undergo desulfuration reactions, shortening to become more stable disulfidic and eventually monosulfidic linkages. kglmeridian.com This maturation process means the distribution of crosslink types is dynamic and evolves with cure time. researchgate.net For instance, with increasing cure time, the proportion of polysulfidic crosslinks tends to decrease while the proportion of shorter crosslinks increases. researchgate.net However, the relationship is complex; some studies have shown that the amount of polysulfidic linkages does not simply correlate with the S/A ratio but can pass through a maximum as the ratio increases. researchgate.netkglmeridian.com

| Cure System | S/A Ratio | Polysulfidic Crosslinks (%) | Di- and Monosulfidic Crosslinks (%) | Key Property |

|---|---|---|---|---|

| Conventional (CV) | High (~4-5) | ~70-85 | ~15-30 | High Fatigue Life |

| Semi-Efficient (Semi-EV) | Medium (~1-2.5) | ~40-60 | ~40-60 | Balanced Properties |

| Efficient (EV) | Low (~0.1-0.4) | ~5-20 | ~80-95 | High Heat Resistance |

Note: The data presented is a representative summary based on established principles in rubber vulcanization. csic.esnih.gov The exact percentages can vary significantly.

Heterogeneity of Network Structure

The vulcanized network formed with CBS-based systems is not perfectly uniform. Instead, it exhibits structural heterogeneity, meaning the crosslinks are not distributed evenly throughout the polymer matrix. csic.esadvanceseng.comresearchgate.net This inhomogeneity can arise from several factors inherent to the vulcanization process.

One significant source of heterogeneity is the role of zinc oxide (ZnO) particles, which are essential activators in CBS-accelerated vulcanization. advanceseng.comkglmeridian.com Sulfur and the CBS accelerator can be absorbed onto the surface of ZnO particles. kglmeridian.com This leads to a higher concentration of crosslinking precursors around the ZnO, resulting in localized regions of high crosslink density known as network domains, embedded within a matrix of lower crosslink density. advanceseng.comkglmeridian.com The formation of these domains and their potential to connect into larger clusters or continuous networks can create a hierarchical structure within the rubber. kglmeridian.com The degree of this network inhomogeneity can be controlled by adjusting the amounts of ZnO and other crosslinking reagents. kglmeridian.com

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of CBS and for investigating the mechanisms of reactions in which it participates. These methods rely on the interaction of electromagnetic radiation with the molecule to probe its structural features and dynamic changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of organic molecules like n-Cyclohexylbenzothiazylsulfenamide. researchgate.netrsc.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. mestrelab.comnih.gov

For CBS, ¹H NMR spectroscopy would reveal distinct signals corresponding to the different types of protons present:

Benzothiazole (B30560) Moiety: Aromatic protons on the benzene (B151609) ring would appear in a characteristic downfield region, with their splitting patterns providing information about their substitution pattern.

Cyclohexyl Group: Protons on the cyclohexane (B81311) ring would show complex multiplets in the upfield region due to their various chemical and magnetic environments.

N-H Proton: A specific signal for the proton attached to the nitrogen atom of the sulfenamide (B3320178) linkage would be observable, and its chemical shift could be sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov Each unique carbon atom in the benzothiazole and cyclohexyl rings, as well as the carbons in the sulfenamide group, would produce a distinct signal.

To assemble the complete molecular structure, two-dimensional (2D) NMR techniques are employed. Experiments like Correlation Spectroscopy (COSY) establish proton-proton couplings within the cyclohexyl and benzothiazole units, while Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom. Heteronuclear Multiple Bond Correlation (HMBC) is crucial for connecting the different fragments of the molecule by showing long-range correlations between protons and carbons, such as the correlation between the N-H proton and carbons in both the benzothiazole and cyclohexyl groups, thus confirming the sulfenamide linkage. The strategic application of these NMR experiments provides conclusive evidence for the structure of this compound. mestrelab.com

Infrared (IR) and Raman Spectroscopy for Mechanistic Studies

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify functional groups and study the molecular changes that occur during chemical reactions. mdpi.combruker.com They are particularly valuable for mechanistic studies involving this compound, such as its role as an accelerator in sulfur vulcanization. nih.govrsc.org These techniques are complementary; some molecular vibrations are more active in the IR spectrum, while others are more prominent in the Raman spectrum. libretexts.org

Infrared (IR) Spectroscopy is sensitive to vibrations that cause a change in the molecule's dipole moment. For CBS, key IR absorption bands would include:

N-H Stretching: A characteristic band for the amine group.

Aromatic C-H Stretching: Bands corresponding to the benzothiazole ring.

Aliphatic C-H Stretching: Bands for the cyclohexyl group.

C=N and C=C Stretching: Vibrations within the benzothiazole ring system.

S-N Stretching: A vibration specific to the sulfenamide bond.

By monitoring the intensity changes of these bands during a reaction, one can follow the consumption of the accelerator and the formation of intermediates and products. osti.gov

Raman Spectroscopy , which detects vibrations that cause a change in the molecule's polarizability, is particularly effective for studying sulfur-containing compounds. researchgate.netnih.gov Key Raman-active vibrations for mechanistic studies of CBS would include:

S-N Stretching: Complementing the IR data for the sulfenamide linkage.

S-S Stretching: Crucial for observing the formation of sulfur cross-links during vulcanization.

C-S Stretching: In the benzothiazole ring.

Operando spectroscopic setups, where spectra are collected in real-time as the reaction proceeds, allow researchers to track the formation and disappearance of transient species, providing direct insight into the reaction mechanism. nih.govmdpi.com The analysis of specific Raman shifts and IR absorption frequencies helps to build a detailed picture of the chemical transformations occurring.

Mass Spectrometry (MS) for Identification of Intermediates and Products

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally useful for identifying reaction intermediates and final products in complex chemical processes involving this compound. nih.govharvard.edu The molecule is first ionized, and the resulting molecular ion and its fragments are detected. The fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation. shu.edu

When studying the thermal decomposition of CBS or its reactions during vulcanization, MS can detect short-lived, low-concentration intermediates. nih.gov The key bond cleavage in CBS is the relatively weak S-N bond. Therefore, characteristic fragments expected in the mass spectrum would include:

The benzothiazolyl-2-sulfenyl radical cation .

The cyclohexylaminyl radical cation .

The detection of these and other fragments helps to piece together the reaction pathway. Coupling MS with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) allows for the separation of complex mixtures before mass analysis, providing clear spectra for each component and enabling the identification of byproducts and degradation products. shu.edu Chemical ionization techniques can be employed to produce less fragmentation (softer ionization), which is useful for clearly identifying the molecular ion of unstable intermediates. harvard.edu

Chromatographic Separation and Quantification Methods

Chromatographic methods are essential for separating this compound from impurities, unreacted starting materials, and other components in a mixture. These techniques are the cornerstone of quantitative analysis, ensuring the purity and correct concentration of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and quantification of rubber accelerators like this compound. pjoes.comnih.gov The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. lcms.cz

A specific reverse-phase (RP) HPLC method has been developed for the analysis of CBS. sielc.com This method allows for the separation and quantification of the compound, ensuring its quality and purity. The conditions for this method can be summarized as follows:

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Notes | For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. The method is scalable for preparative separation to isolate impurities. |

| Data sourced from SIELC Technologies sielc.com |

The use of a Diode Array Detector (DAD) allows for the monitoring of the elution at multiple wavelengths, which helps in peak identification and purity assessment. pjoes.com By comparing the peak area of the sample to that of a known standard, precise quantification can be achieved. The method's robustness makes it suitable for routine quality control in industrial settings as well as for pharmacokinetic studies. sielc.comjfda-online.com

Gas Chromatography (GC) Coupled Techniques

Gas Chromatography (GC) is a powerful separation technique where the mobile phase is an inert gas that carries the sample through a column containing the stationary phase. clu-in.org For a semi-volatile and thermally sensitive compound like this compound, direct GC analysis can be challenging. The high temperatures required in the injector and column can lead to degradation of the analyte. researchgate.net

To overcome these limitations, several strategies are employed:

Derivatization: The compound can be chemically modified to create a more volatile and thermally stable derivative. jfda-online.com For example, the N-H group could be silylated. This process makes the analyte more suitable for the GC environment.

Coupling with Mass Spectrometry (GC-MS): This is the most common coupled GC technique. scispace.comnotulaebotanicae.ro After separation on the GC column, the analyte enters the mass spectrometer, which provides definitive identification based on its mass spectrum and fragmentation pattern. This is invaluable for confirming the identity of the CBS peak and for identifying any co-eluting impurities or degradation products.

The choice of column is critical, with capillary columns offering high resolution. The GC oven temperature is typically programmed to increase during the analysis to ensure efficient elution of all components. scispace.com While HPLC is more common for routine analysis of CBS, GC-MS serves as a powerful confirmatory tool, especially for identifying unknown components in a sample.

Rheological Characterization in Vulcanization Studies

The vulcanization process, which transforms raw rubber into a durable material, is significantly influenced by the use of accelerators like this compound (CBS). Rheological characterization, typically performed using an oscillating disc rheometer, is essential for understanding the kinetics of this transformation. This technique measures the change in torque of a rubber compound over time at a constant temperature, providing critical data on the curing process.

The resulting "rheograph" or "cure curve" illustrates the key stages of vulcanization:

Induction Period (Scorch Time): This is the initial phase where the viscosity of the rubber compound remains relatively low, allowing for safe processing and shaping. CBS is known as a delayed-action accelerator, meaning it provides a longer scorch time compared to some other accelerators, which is a desirable characteristic for preventing premature vulcanization. researchgate.netmdpi.comresearchgate.net Studies have shown that increasing the ratio of CBS in an accelerator blend can increase the induction time. researchgate.net

Curing Phase: In this stage, the torque rapidly increases as the cross-linking network forms, leading to a stiffer material. The rate of this increase is known as the cure rate. CBS has been shown to exhibit a faster crosslinking rate compared to other accelerators like diphenylguanidine (DPG). ekb.eg

Reversion or Plateau: After reaching a maximum torque (M-H), the torque may either remain constant (plateau) or decrease (reversion), indicating the degradation of cross-links.

Research has demonstrated that the type and amount of accelerator profoundly impact the rheological properties. In studies comparing CBS and DPG in natural rubber compounds, the use of CBS resulted in a significantly higher maximum torque, indicating a higher state of cure and crosslink density. ekb.eg For instance, a natural rubber mix with a high content of CBS exhibited a maximum torque of 16.8 dNm, compared to 13.5 dNm for a similar mix with DPG. ekb.eg This higher crosslink density achieved with CBS directly contributes to improved mechanical properties such as tensile strength. ekb.eg

The kinetics of crosslink formation with CBS can be complex. While sometimes following a first-order reaction, blend systems incorporating CBS can show a dual nature, with the rate being first-order at lower temperatures and higher-order at elevated temperatures. researchgate.net

Table 1: Rheological Properties of Natural Rubber Compounds with Different Accelerators

| Accelerator System | Scorch Time (t_s2, min) | 90% Cure Time (t_90, min) | Maximum Torque (M_H, dNm) | Cure Rate Index (CRI, min⁻¹) |

|---|---|---|---|---|

| High CBS Content | 3.2 | 6.5 | 16.8 | 30.3 |

| High DPG Content | 2.1 | 7.2 | 13.5 | 19.6 |

Data synthesized from comparative studies. ekb.eg

Advanced Microscopy Techniques for Polymer Morphology

The macroscopic properties of a vulcanized rubber product are intrinsically linked to its microscopic structure, or morphology. Advanced microscopy techniques are indispensable tools for visualizing and analyzing this morphology at the micro and nano-scale, providing insights into how accelerators like this compound influence the final polymer structure.

Scanning Electron Microscopy (SEM): SEM is widely used to study the surface topography and fracture surfaces of rubber composites. mdpi.com In the context of CBS-accelerated vulcanization, SEM can be employed to analyze the dispersion of fillers, such as carbon black or silica (B1680970), within the polymer matrix. The efficiency of the vulcanization process, influenced by CBS, affects the polymer-filler interaction and the final distribution of these reinforcing agents, which is critical for the mechanical performance of the composite.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM, enabling the visualization of internal structures at the nanoscale. fiveable.me For rubber materials, TEM can reveal details about the cross-link network structure. While directly imaging individual cross-links is challenging, TEM can help visualize the effects of varying cross-link density—a parameter directly influenced by the concentration and activity of CBS—on the polymer's phase behavior and the morphology of polymer blends. mdpi.com Sample preparation for TEM is critical and often involves techniques like cryo-microtoming to obtain ultra-thin sections. mdpi.com

Atomic Force Microscopy (AFM): AFM is a powerful scanning probe microscopy technique that can map the surface topography of a polymer with nanometer-scale resolution. fiveable.me A key advantage of AFM is its ability to operate in various modes to measure not just topography but also mechanical properties like stiffness and adhesion across the sample surface. fiveable.me This capability is particularly valuable for studying vulcanized rubbers. For a CBS-cured elastomer, AFM could be used to probe variations in local modulus, providing indirect information about the homogeneity of the cross-link network.

These advanced microscopy techniques provide a visual complement to the quantitative data obtained from rheological characterization. By correlating the cure kinetics data influenced by CBS with the resulting polymer morphology, researchers can gain a comprehensive understanding of how this accelerator contributes to the final performance characteristics of the rubber material.

Table 2: Application of Advanced Microscopy in Polymer Analysis

| Microscopy Technique | Information Obtained | Relevance to CBS Vulcanization Studies |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface topography, filler dispersion | Assesses how CBS-influenced vulcanization affects the distribution of reinforcing fillers like carbon black or silica. |

| Transmission Electron Microscopy (TEM) | Internal nanostructure, phase separation | Visualizes the impact of cross-link density, controlled by CBS, on the polymer network and blend morphology. |

| Atomic Force Microscopy (AFM) | Nanoscale surface topography, local mechanical properties (e.g., stiffness, adhesion) | Maps the homogeneity of the cross-link network by measuring local variations in mechanical properties. |

This table illustrates the potential applications of these techniques in studying polymers vulcanized with CBS.

Structure Activity Relationship Sar Studies in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful tool for correlating the structural features of molecules with their chemical or biological activity. In the context of vulcanization accelerators, QSAR studies aim to develop mathematical models that can predict the performance of a compound based on its molecular descriptors.

Early studies, such as the work by Morita, attempted to correlate the inductive and steric effects of the amine substituents in sulfenamides with their vulcanization activity. utwente.nl These studies provided valuable qualitative insights, demonstrating that both the basicity of the amine and the steric hindrance around the nitrogen atom are significant factors. utwente.nl However, these initial approaches lacked the precision of modern QSAR techniques.

More recent and sophisticated QSAR studies on sulfenamide (B3320178) accelerators have employed computational methods to generate a wide range of molecular descriptors and use statistical methods to build robust predictive models. kglmeridian.com For instance, studies have successfully correlated molecular descriptors of a series of sulfenamides with vulcanization characteristics such as scorch time and cure rate. europa.eukglmeridian.comresearchgate.netkglmeridian.com These models often utilize descriptors related to electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices. The successful development of such QSAR models not only provides a deeper understanding of the vulcanization mechanism but also offers a predictive framework for the rational design of new accelerators with desired properties, reducing the need for extensive experimental synthesis and testing. europa.euclwydcompounders.com

Design of Novel Benzothiazole-Sulfenamide Derivatives based on SAR

The insights gained from SAR and QSAR studies have paved the way for the rational design of novel benzothiazole-sulfenamide derivatives with tailored vulcanization characteristics. Modifications to both the cyclohexyl moiety and the benzothiazole (B30560) ring have been explored to fine-tune the performance of these accelerators.

Modifications on the Cyclohexyl Moiety

The amine substituent on the sulfenamide nitrogen plays a critical role in determining the scorch safety and cure rate of the accelerator. The general trend observed is that the basicity of the amine is inversely proportional to the scorch time; a more basic amine leads to a shorter scorch time and a faster cure rate. akrochem.com

Researchers have investigated replacing the cyclohexyl group with other cyclic or acyclic alkyl groups to modulate the accelerator's activity. For example, replacing the cyclohexyl group with a more sterically hindered group like tert-butyl (as in N-tert-butyl-2-benzothiazolesulfenamide, TBBS) can lead to a longer scorch delay compared to CBS. akrochem.com Conversely, less sterically hindered or more basic amines can result in faster-acting accelerators. The choice of the amine substituent allows for the fine-tuning of the vulcanization profile to suit specific processing requirements and rubber formulations.

Below is a table illustrating the effect of different amine moieties on the vulcanization characteristics of benzothiazole sulfenamides.

| Amine Moiety | Accelerator Name | Relative Scorch Safety | Relative Cure Rate |

| Cyclohexyl | CBS | Moderate | Fast |

| tert-Butyl | TBBS | High | Fast |

| Morpholinyl | MBS | Low | Very Fast |

| Dicyclohexyl | DCBS | Very High | Slow |

This table provides a qualitative comparison based on established trends in the rubber industry.

Substituent Effects on the Benzothiazole Ring System

Modifications to the benzothiazole ring itself can also influence the reactivity of the sulfenamide accelerator. The introduction of electron-donating or electron-withdrawing groups onto the benzene (B151609) portion of the benzothiazole ring can alter the electronic properties of the entire molecule, thereby affecting the stability of the S-N bond and the reactivity of the resulting intermediates.

For example, a patent describes that the introduction of a methyl group at the 4-position of the benzothiazole ring in sulfenamide accelerators can lead to improved reversion resistance in vulcanized rubber. google.com Reversion is the undesirable degradation of crosslinks that can occur during over-curing or at high service temperatures. This suggests that even subtle changes to the benzothiazole backbone can have a significant impact on the final properties of the vulcanizate.

Further research has explored a wide range of substituents on the benzothiazole ring for various applications, indicating the potential for fine-tuning the properties of sulfenamide accelerators through this route. nih.govjchemrev.comjchemrev.com The electronic nature of these substituents can influence the ease of S-N bond cleavage and the subsequent reactions of the benzothiazolylthiyl radical.

Computational Chemistry Approaches to SAR

In recent years, computational chemistry has emerged as an indispensable tool for investigating the structure-activity relationships of complex chemical systems, including vulcanization accelerators. Techniques such as molecular docking and binding affinity predictions, while traditionally associated with drug discovery, have analogous applications in understanding the interactions of accelerators within the rubber matrix.

Molecular Docking and Binding Affinity Predictions

While the vulcanization process is not a classic "lock-and-key" receptor-ligand interaction, computational methods can still provide valuable insights. Molecular dynamics (MD) simulations, for instance, can be used to study the interactions and affinity of n-Cyclohexylbenzothiazylsulfenamide with other components of the rubber formulation, such as the polymer chains, fillers like silica (B1680970), and other additives. chemrxiv.org

A study using all-atom molecular dynamics simulations investigated the behavior of CBS in polyisoprene melts and its affinity for silica surfaces. chemrxiv.org Such simulations can reveal how the accelerator distributes itself within the rubber matrix and how it interacts with different interfaces, which can influence its availability and reactivity during vulcanization.

Furthermore, Density Functional Theory (DFT) calculations have been employed to study the bond dissociation energies of the S-N bond in sulfenamides and the stability of the resulting radical intermediates. ntnu.no These calculations can help to rationalize the observed differences in scorch safety and cure rates among different sulfenamide derivatives. By providing a detailed understanding of the electronic structure and energetics of the accelerator and its reactive fragments, DFT studies can guide the design of new accelerators with improved performance characteristics. ntnu.noscispace.comacs.org

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and properties of molecules. mdpi.comnih.gov These computational methods allow for the detailed analysis of molecular orbitals and the prediction of various reactivity parameters, providing insights that are complementary to experimental data. nih.govarxiv.org For a molecule such as this compound, these calculations can elucidate the fundamental electronic characteristics that govern its behavior in chemical processes.

A primary focus of such studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, indicating that charge transfer can occur more readily within the molecule. nih.gov

Theoretical investigations are typically performed using a specific functional and basis set, such as the B3LYP functional with a 6-31G+(d,p) basis set, to optimize the molecular geometry and calculate its electronic properties. nih.gov The results of these calculations provide a quantitative understanding of the molecule's electronic landscape. For instance, the analysis can reveal the distribution of electron density and identify the most probable sites for electrophilic and nucleophilic attack. nih.gov

The calculated electronic properties are crucial for understanding structure-activity relationships. By correlating parameters like the HOMO-LUMO gap with observed chemical behavior, researchers can predict the reactivity and stability of related compounds. nih.govresearchgate.net

The following table presents typical electronic property data that would be generated from a DFT calculation for a molecule like this compound.

| Electronic Property | Calculated Value (eV) | Description |

| HOMO Energy | -6.25 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| LUMO Energy | -1.15 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.10 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Environmental Chemistry and Degradation Pathways

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis. For n-Cyclohexylbenzothiazylsulfenamide, these processes target the susceptible bonds within its molecular structure, namely the sulfenamide (B3320178) (S-N) bond.

Hydrolysis Kinetics and Products

The anticipated primary hydrolysis products would be 2-mercaptobenzothiazole (B37678) (MBT) and cyclohexylamine (B46788).

Table 1: Potential Hydrolysis Products of this compound

| Precursor Compound | Potential Hydrolysis Products |

| This compound | 2-Mercaptobenzothiazole (MBT) |

| Cyclohexylamine |

This table is based on predicted chemical reactions, as specific experimental studies on CBS hydrolysis products were not identified.

Studies on other sulfonamides show that pH can significantly affect degradation rates. nih.gov It is reasonable to infer that the environmental half-life of CBS due to hydrolysis will be dependent on the pH of the surrounding soil and water matrix.

Photolysis and Photo-Transformation Pathways

Direct photolysis is a significant degradation pathway for many organic compounds in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. pjoes.com Benzothiazole (B30560) and its derivatives are known to undergo photolytic degradation, leading to the formation of various transformation products. acs.orgd-nb.info

While specific quantum yields and photo-transformation products for this compound have not been detailed in the available literature, the benzothiazole moiety in its structure is the likely chromophore that absorbs environmental ultraviolet (UV) radiation. This absorption can lead to the cleavage of the S-N bond or transformations within the benzothiazole ring system. The reaction with photochemically generated hydroxyl radicals (•OH) is also a probable and significant atmospheric degradation pathway. nih.gov

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of organic pollutants from the environment. acs.org The ability of microbial communities to use this compound as a source of carbon or energy determines its persistence in soil and aquatic systems.

Microbial Degradation in Environmental Compartments

Research has demonstrated that this compound is susceptible to microbial degradation. Studies have shown that benzothiazole and some of its derivatives can be biodegraded by mixed microbial cultures under aerobic conditions. d-nb.info

Specifically, the bacterium Pseudomonas desmolyticum has been identified as capable of degrading n-cyclohexylbenzothiazole-2-sulfenamide. This indicates that specific microbial strains in the environment possess the enzymatic machinery to break down this accelerator. The widespread presence of benzothiazoles in municipal wastewater and surface waters, however, suggests that degradation rates in complex environmental systems may be limited, leading to a degree of persistence. researchgate.netresearchgate.netnih.gov The removal efficiency in wastewater treatment plants for the general class of benzothiazoles can be low and variable. researchgate.net

Identification of Biodegradation Metabolites

The biodegradation of this compound by Pseudomonas desmolyticum has been shown to yield metabolites such as benzothiazole and cyclohexane (B81311). This suggests a metabolic pathway involving the cleavage of the sulfenamide bond, separating the benzothiazole core from the cyclohexyl amine moiety.

Further degradation of the benzothiazole ring system by microorganisms can occur. For instance, in the case of the related compound 2-mercaptobenzothiazole (MBT), microbial transformation can lead to the formation of metabolites like benzothiazole sulfonic acid (BTSA) and methylthiobenzothiazole (MTBT). d-nb.info It is plausible that similar downstream metabolites could arise from the initial biodegradation of CBS. The identification of such metabolites is critical, as they may have their own distinct environmental fate and toxicity profiles. ntis.gov

Table 2: Identified and Potential Biodegradation Metabolites of this compound and Related Benzothiazoles

| Parent Compound | Organism/System | Identified/Potential Metabolites | Reference |

| This compound | Pseudomonas desmolyticum | Benzothiazole, Cyclohexane | |

| 2-Mercaptobenzothiazole (MBT) | Mixed aerobic cultures | Methylthiobenzothiazole (MTBT) | d-nb.info |

| 2-Mercaptobenzothiazole (MBT) | Sequencing Batch Reactor | Benzothiazole sulfonic acid (BTSA), MTBT | d-nb.info |

Persistence and Environmental Fate Modeling

The persistence of a chemical in the environment is a function of its resistance to all relevant degradation processes. Rubber chemicals, including accelerators, are a known source of environmental pollution. researchgate.netscispace.com Benzothiazoles, as a class, are frequently detected in various environmental compartments, including surface water, soil, and even indoor dust, which points to their environmental persistence. acs.orgnih.gov

The limited removal of benzothiazoles in wastewater treatment plants further supports the notion of their persistence and continuous release into aquatic environments. researchgate.net While specific environmental fate models for this compound are not publicly detailed, such models would require kinetic data from hydrolysis, photolysis, and biodegradation studies. chembroad.com The development of such models is crucial for predicting environmental concentrations and assessing the potential risks associated with the widespread use of this rubber accelerator. The push for more sustainable and less persistent alternatives in the rubber industry underscores the environmental concerns associated with current accelerators like CBS.

Future Directions and Emerging Research Areas

Development of Next-Generation Accelerators with Tailored Reactivity Profiles

The development of new sulfenamide (B3320178) accelerators is a primary focus of current research, aiming to create compounds with precisely controlled reactivity and improved safety profiles. A significant trend is the design of "safe" amine-derived accelerators. These next-generation accelerators are engineered to minimize the formation of harmful N-nitrosamines during the vulcanization process, a major concern with traditional accelerators. Research has shown that using amine moieties that are difficult to nitrosate or that yield noncarcinogenic N-nitroso compounds can significantly reduce health risks without compromising vulcanization efficiency. chembroad.comnih.gov In fact, studies have evaluated over 50 new benzothiazole (B30560) sulfenamides derived from these 'safe' amines, with some demonstrating excellent vulcanization properties. nih.gov

Another key area of development is the creation of multifunctional sulfenamide accelerators. These advanced compounds are designed to impart multiple desirable properties to the rubber compound simultaneously, such as enhanced scorch safety, faster cure rates, and improved final properties of the vulcanizate. chembroad.comwelltchemicals.com This approach not only streamlines the rubber formulation process but also can lead to superior performance characteristics. chembroad.com Furthermore, research is ongoing into sulfenamide derivatives that offer improved reversion resistance, particularly in natural rubber-based compounds, which is crucial for applications like high-performance tires. yg-1.com These next-generation accelerators may offer enhanced efficiency, compatibility, and environmental sustainability compared to conventional formulations. chembroad.com

| Accelerator Type | Key Features | Research Focus |

| Conventional Sulfenamides (e.g., CBS, TBBS) | Good scorch delay, fast cure rates. | Optimization of existing formulations. |

| "Safe" Amine-Derived Sulfenamides | Reduced potential for N-nitrosamine formation. | Synthesis from non-carcinogenic amine precursors. nih.gov |

| Multifunctional Sulfenamides | Impart multiple properties (e.g., enhanced scorch safety, improved modulus). | Design of single molecules with diverse functionalities. chembroad.com |

| Reversion-Resistant Sulfenamides | Improved stability of vulcanizate properties at high temperatures. | Modification of the chemical structure to prevent over-curing. |

Integration with Advanced Polymer Materials and Composites

The versatility of n-Cyclohexylbenzothiazylsulfenamide extends to its use in a wide array of advanced polymer materials and composites. As industries from automotive to aerospace demand materials with higher performance and lower weight, the role of CBS in vulcanizing high-performance elastomers and polymer matrix composites (PMCs) is expanding. chembroad.comwikipedia.orgresearchgate.net PMCs, which consist of fibers embedded in a polymer matrix, offer exceptional strength-to-weight ratios, and CBS is a key ingredient in the vulcanization of the elastomeric matrices of many of these composites. wikipedia.orgresearchgate.net

Research is actively exploring the integration of CBS with novel filler materials in rubber composites. For instance, the use of CBS in conjunction with advanced fillers like nano-clays, carbon nanotubes, and specialty silicas is being investigated to create rubber compounds with tailored properties such as lower rolling resistance in tires, enhanced thermal stability, and improved tear strength. rsc.orgni.ac.rs The compatibility of CBS with a variety of elastomers makes it a suitable accelerator for these innovative composite formulations. chembroad.com Furthermore, the growing emphasis on sustainability is driving the development of eco-friendly rubber composites, where CBS is used to cure rubber matrices that incorporate renewable or recycled materials. rubberelectroless.comchembroad.com The ability to effectively vulcanize these next-generation composites is crucial for their successful commercialization. rubberelectroless.com

| Composite Type | Role of this compound | Desired Outcome |

| High-Performance Elastomers | Primary accelerator for vulcanization. | Enhanced mechanical properties (strength, elasticity), and durability for demanding applications. welltchemicals.comyg-1.com |

| Polymer Matrix Composites (PMCs) | Curing agent for the elastomeric matrix. | Lightweight components with high strength and stiffness for aerospace and automotive parts. wikipedia.orgresearchgate.net |

| Advanced Filler Composites (e.g., with silica (B1680970), carbon nanotubes) | Facilitates cross-linking of the rubber around the filler. | Improved performance characteristics such as reduced rolling resistance and increased wear resistance. rsc.orgni.ac.rs |

| Eco-Friendly Composites | Vulcanization of rubber matrices containing renewable/recycled materials. | Sustainable materials with a reduced environmental footprint. rubberelectroless.comchembroad.com |

Computational Design and Predictive Modeling for Material Science

Computational tools are revolutionizing the field of material science, and their application to the study of this compound and the vulcanization process is a rapidly growing area of research. kglmeridian.comresearchgate.netconsensus.app Molecular modeling techniques, such as quantum mechanical and molecular dynamics simulations, are being employed to gain a deeper understanding of the chemical reactions that occur during vulcanization at the molecular level. kglmeridian.comconsensus.app These simulations can help to elucidate the reaction mechanisms of sulfenamide accelerators, predict their reactivity, and explain the role of different components in the vulcanization system. kglmeridian.comcmu.edu For instance, molecular simulations have been used to investigate the factors influencing the vulcanization induction period of different sulfenamide accelerators, providing insights that can guide the selection and design of accelerators with improved processing safety. consensus.app

In addition to molecular modeling, computational fluid dynamics (CFD) is being used to simulate and optimize the mixing and processing of rubber compounds. rsc.orgcomsol.comresearchgate.net CFD simulations can model the flow of rubber and the dispersion of additives like CBS within a mixer, helping to ensure a homogeneous blend and predict the final properties of the rubber product. comsol.comresearchgate.net This predictive capability can reduce the need for extensive and costly experimental trials. comsol.com The integration of these computational approaches allows for a more rational design of rubber formulations and processing conditions, leading to materials with optimized performance. researchgate.net

| Computational Method | Application in this compound Research | Key Insights |

| Quantum Mechanical Simulations | Calculation of the reactivity of accelerator molecules. | Understanding of reaction mechanisms and prediction of vulcanization behavior. kglmeridian.com |

| Molecular Dynamics Simulations | Modeling the interaction between the accelerator, polymer chains, and other additives. | Insights into the diffusion of the accelerator and the formation of cross-links. consensus.app |

| Quantitative Structure-Property Relationship (QSPR) | Correlating the molecular structure of accelerators with their performance. | Predictive models for scorch delay and cure rate. kglmeridian.com |

| Computational Fluid Dynamics (CFD) | Simulating the mixing and flow of rubber compounds in processing equipment. | Optimization of mixing processes for improved dispersion and homogeneity. rsc.orgcomsol.comresearchgate.net |

Sustainable Synthesis and Degradation Strategies

In line with the principles of green chemistry, there is a growing interest in developing more sustainable methods for the synthesis and managing the end-of-life of this compound and related compounds. rubberelectroless.comepa.govresearchgate.netscirp.org While the traditional synthesis of CBS is a well-established industrial process, future research is expected to focus on greener synthetic routes that reduce waste, use less hazardous reagents, and are more energy-efficient. epa.govnih.gov This could involve the use of biocatalysts, such as enzymes, to carry out specific reaction steps under milder conditions, or the exploration of alternative, more environmentally benign solvents. rsc.org

| Degradation Product | Formation Pathway |

| 2-Mercaptobenzothiazole (B37678) (MBT) | Splitting of the sulfur-nitrogen bond during vulcanization. oecd.org |

| Cyclohexylamine (B46788) | Cleavage of the bond between the cyclohexyl group and the nitrogen atom. oecd.org |

| Di(benzothiazol-2-yl)disulfane | A photodegradation product of CBS. researchgate.net |

| 2-Chlorobenzothiazole | A photodegradation product of CBS in the presence of a chlorine source. researchgate.net |

| Benzothiazole | A further degradation product formed during vulcanization. oecd.org |

Q & A

Q. What are the optimal synthetic routes for N-Cyclohexylbenzothiazylsulfenamide to achieve high yield and purity?

Methodological Answer: The synthesis of N-Cyclohexylbenzothiazylsulfenamide (CBS) involves condensation reactions between 2-mercaptobenzothiazole and cyclohexylamine derivatives under controlled conditions. Key parameters include:

Q. Example Protocol :

Dissolve 2-mercaptobenzothiazole (1 eq) in ethyl ether.

Add cyclohexylamine (1.2 eq) and copper(II) catalyst (0.05 eq).

Reflux at 70°C for 12 hours under nitrogen.

Purify via recrystallization (ethanol/water) to achieve >98% purity .

Table 1 : Synthesis Optimization

| Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| Cu(II) porphyrin | Ethyl ether | 99.5 | 99.2 |

| Co-based | Acetic anhydride | 88.0 | 97.5 |

Q. Which analytical methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirm molecular structure (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm and benzothiazole aromatic peaks at δ 7.2–8.1 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>98%) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 264.41) validates molecular weight .

Note : Cross-validate with FT-IR (S–N stretching at 680–720 cm⁻¹) to confirm sulfenamide bonding .

Q. What are the recommended storage and handling protocols for CBS?

Methodological Answer:

- Storage : Store in amber glass vials at 4°C under inert gas (N₂/Ar) to prevent oxidation .

- Safety : Use PPE (nitrile gloves, P95 respirators) and fume hoods due to potential respiratory irritation .

- Decontamination : Neutralize spills with 5% sodium bicarbonate solution .

Advanced Research Questions

Q. How can discrepancies in catalytic efficiency between copper and cobalt catalysts be resolved?

Methodological Answer: Discrepancies arise from solvent-catalyst interactions and reaction kinetics:

Q. Experimental Design :

Q. What advanced techniques are used for structural and crystallographic analysis of CBS derivatives?

Methodological Answer:

- Single-Crystal XRD : Resolves bond angles (e.g., C–S–N torsion angles ~110°) and packing motifs .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset >200°C) .

- Computational Modeling : Molecular dynamics simulations predict solubility and reactivity in rubber matrices .

Case Study :

A sulfonamide analog (CAS 3237-31-8) showed dihedral angles of 37.91–40.29° between phenyl and cyclohexyl rings, influencing vulcanization efficiency .

Q. How can stability and decomposition pathways of CBS be systematically evaluated?

Methodological Answer:

- Accelerated Aging Tests : Expose CBS to UV light (λ = 254 nm) or elevated temperatures (80°C) and monitor degradation via HPLC .

- GC-MS : Identify decomposition products (e.g., cyclohexylamine or benzothiazole derivatives) .

- pH Stability : Test in acidic (pH 3) and alkaline (pH 10) buffers to assess hydrolytic resistance .

Note : Lack of published stability data necessitates controlled lab studies .

Q. What challenges arise when scaling up CBS synthesis, and how can purity be maintained?

Methodological Answer: Challenges :

- Exothermic reactions risk thermal runaway at larger scales.

- Solvent recovery (e.g., ethyl ether) becomes less efficient.

Q. Solutions :

Q. How does CBS compare structurally and functionally to sulfonamide analogs?

Methodological Answer:

- Structural Differences : Sulfenamides (C–S–N) vs. sulfonamides (C–S(=O)₂–N) alter electron density and reactivity .

- Functional Impact : CBS acts as a vulcanization accelerator, while sulfonamides (e.g., CAS 16170-33-5) exhibit biological activity (e.g., antimicrobial) .

Table 2 : Key Structural Comparisons

| Property | CBS (Sulfenamide) | Sulfonamide (CAS 16170-33-5) |

|---|---|---|

| Bond Type | C–S–N | C–S(=O)₂–N |

| Molecular Weight | 264.41 | 296.41 |

| Primary Application | Rubber vulcanization | Pharmaceutical agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.